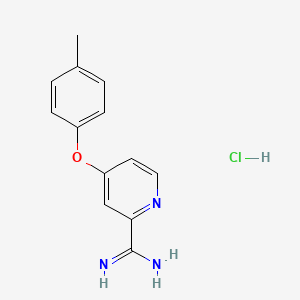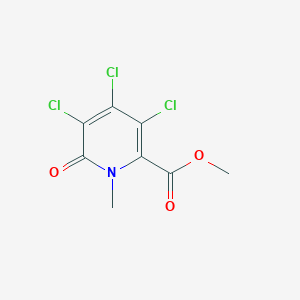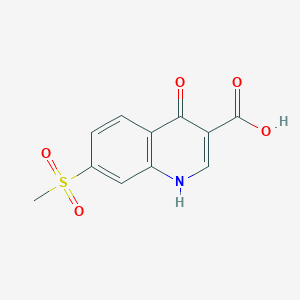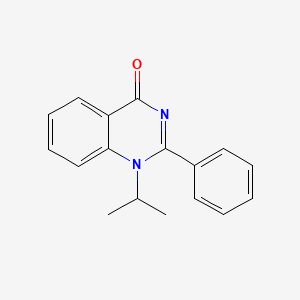
1-Isopropyl-2-phenylquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-2-phenylquinazolin-4(1H)-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been studied extensively for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-2-phenylquinazolin-4(1H)-one typically involves the condensation of an appropriate anthranilic acid derivative with an isopropylamine and a phenyl-substituted aldehyde or ketone. The reaction conditions often include:
Solvent: Common solvents include ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Temperature: Reactions are usually carried out at elevated temperatures, ranging from 60°C to 120°C.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include continuous flow reactors, high-throughput screening for optimal conditions, and the use of more efficient catalysts.
化学反応の分析
Types of Reactions
1-Isopropyl-2-phenylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of 1-Isopropyl-2-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Phenylquinazolin-4(1H)-one: Lacks the isopropyl group, which may affect its biological activity.
1-Isopropylquinazolin-4(1H)-one: Lacks the phenyl group, which may influence its interaction with molecular targets.
2-Phenyl-4(3H)-quinazolinone: A structural isomer with different biological properties.
Uniqueness
1-Isopropyl-2-phenylquinazolin-4(1H)-one is unique due to the presence of both isopropyl and phenyl groups, which may enhance its biological activity and specificity. The combination of these groups can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research.
特性
分子式 |
C17H16N2O |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
2-phenyl-1-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C17H16N2O/c1-12(2)19-15-11-7-6-10-14(15)17(20)18-16(19)13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChIキー |
BULRTSOYLYQZTC-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=CC=CC=C2C(=O)N=C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








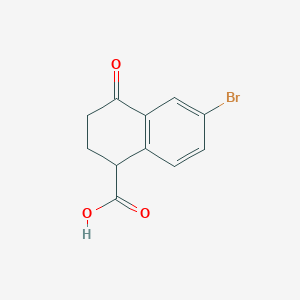
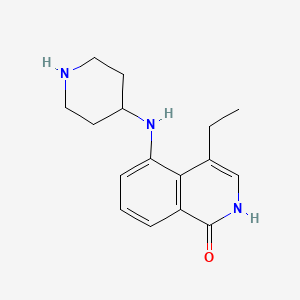
![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)


